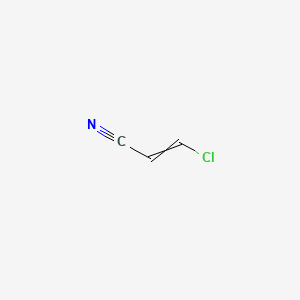

3-Chloroacrylonitrile

Description

Historical Context of α,β-Unsaturated Halonitriles in Synthetic Chemistry

The utility of α,β-unsaturated nitriles as precursors in organic synthesis has been recognized for many decades. The introduction of a halogen atom at the β-position, creating an α,β-unsaturated halonitrile, significantly enhances the synthetic versatility of this scaffold. Early methods for the preparation of these compounds, such as the pyrolysis of α-acetoxy-β-chloropropionitrile to yield a mixture of cis- and trans-3-chloroacrylonitrile, were developed in the mid-20th century. acs.orggoogle.com These initial syntheses paved the way for a deeper exploration of their chemical behavior.

Researchers soon discovered that the vinylic halogen in compounds like 3-chloroacrylonitrile was susceptible to displacement by various nucleophiles, establishing them as effective "cyanovinylating" agents. acs.org Over time, the repertoire of reactions involving α,β-unsaturated halonitriles expanded to include cycloadditions and other transformations, solidifying their status as valuable intermediates. The development of classic olefination methods, such as the Wittig reaction, also provided routes to α,β-unsaturated nitriles, further integrating this class of compounds into the broader landscape of synthetic chemistry. researchgate.net

Strategic Importance of this compound as a Versatile Synthetic Intermediate

The strategic value of this compound lies in its dual functionality, which allows for sequential and diverse chemical modifications. ketonepharma.comsinocurechem.com The electron-withdrawing nature of both the nitrile and the chloro groups activates the double bond for a variety of reactions.

Its most notable strategic applications include:

Ketene (B1206846) Surrogate in Cycloadditions: this compound serves as a highly effective substitute for ketene in Diels-Alder reactions. libguides.commsu.edu While ketene itself often undergoes undesirable [2+2] cycloadditions, this compound reliably participates in [4+2] cycloadditions to form six-membered rings, with the resulting α-chloronitrile functionality being readily hydrolyzable to a carbonyl group. libguides.com This strategy has been considered in the retrosynthetic analysis of complex natural products like prostaglandins (B1171923). libretexts.org

Precursor to Heterocycles: The compound is a key starting material for synthesizing a range of heterocyclic systems. Through 1,3-dipolar cycloaddition reactions with azides, it yields substituted triazoles. academie-sciences.fr It also participates in other cyclization cascades to form various nitrogen- and sulfur-containing heterocycles. acs.orgsorbonne-universite.fr

Pharmaceutical Synthesis: The strategic importance of this compound is underscored by its application in the pharmaceutical industry. For instance, it is a key building block in a transition metal-free synthesis of an intermediate for the antiviral drug rilpivirine. rsc.org

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₂ClN |

| Molecular Weight | 87.51 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid ketonepharma.comchemicalbook.com |

| Boiling Point | 88-89°C chemicalbook.com |

| Density | 1.096 g/cm³ chemicalbook.com |

| CAS Number | 871-29-4 ambeed.com |

| IUPAC Name | (E)-3-chloroprop-2-enenitrile nih.gov |

Overview of Key Reaction Modalities and Transformations

This compound undergoes several key types of reactions, making it a powerful tool for synthetic chemists.

Nucleophilic Substitution: The vinylic chlorine atom is readily displaced by a wide range of nucleophiles. This reaction typically proceeds through an addition-elimination mechanism and has been demonstrated with nitrogen, sulfur, and carbon-based nucleophiles. acs.org A significant feature of this transformation is that it often occurs with a high degree of retention of the original double bond stereochemistry. cdnsciencepub.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Key Observation | Reference(s) |

|---|---|---|---|

| Sodium Methoxide (B1231860) | 3-Methoxyacrylonitrile | Substitution occurs with retention of configuration. | cdnsciencepub.com |

| Diethylamine (B46881) | 3-Diethylaminomethacrylonitrile | Reaction proceeds with >95% retention of configuration. | cdnsciencepub.com |

Cycloaddition Reactions: this compound is a competent dienophile and dipolarophile, participating in several types of cycloaddition reactions.

Diels-Alder ([4+2] Cycloaddition): As a ketene equivalent, it reacts with dienes to form cyclohexene (B86901) derivatives. libguides.commsu.edu It has also been used in cycloadditions with steroidal dienes. africaresearchconnects.com

1,3-Dipolar Cycloaddition: It reacts with organic azides in water to produce 4-cyano-1,2,3-triazole cycloadducts, demonstrating its utility in click chemistry-type transformations. academie-sciences.fr

[8+2] Cycloaddition: In reactions with specific 3aH-indene systems, this compound can undergo higher-order [8+2] cycloadditions. rsc.org

Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond in this compound can be activated by transition metal catalysts to form new carbon-carbon bonds. For example, it has been used in palladium and copper-catalyzed Sonogashira-type reactions with terminal alkynes to generate functionalized dienyne derivatives. researchgate.net While the broader field of metal-catalyzed cross-coupling often utilizes various organometallic reagents, the application with this compound demonstrates its potential in modern C-C bond-forming methodologies. eie.grwikipedia.orgrsc.org

Stereochemical Considerations: (E)- and (Z)-Isomers in Directed Synthesis

This compound exists as two geometric isomers, (E) and (Z), and the stereochemistry of the double bond is a critical factor in directed synthesis. The ability to control and predict the stereochemical outcome of its reactions is essential for its effective use.

A key finding is that nucleophilic substitution at the C-3 position often proceeds with a high degree of retention of configuration. acs.orgcdnsciencepub.com This means that reacting the (E)-isomer of this compound with a nucleophile will predominantly yield the (E)-product. For example, the reaction of (E)-3-chloroacrylonitrile with sodium p-toluenesulfinate affords exclusively the (E)-product. aalto.fi Similarly, reactions with sodium methoxide and diethylamine show greater than 95% retention of the starting isomer's geometry. cdnsciencepub.com

However, the stereochemical outcome is not always straightforward. In some reactions, while the kinetic product may retain the initial stereochemistry, subsequent isomerization to the more thermodynamically stable form can occur, sometimes leading to a single product isomer regardless of the starting material. acs.orgcdnsciencepub.com The stability of the product isomers can be influenced by factors such as internal hydrogen bonding or steric interactions. cdnsciencepub.com This interplay between kinetic control (retention) and thermodynamic control (equilibration) must be considered when planning a synthesis.

Table 2: Stereochemical Outcomes in Reactions of this compound Isomers

| Isomer | Reagent | Product Stereochemistry | Observation | Reference(s) |

|---|---|---|---|---|

| (E)-Isomer | Sodium p-toluenesulfinate | (E)-product | Exclusive formation of the corresponding E-isomer. | aalto.fi |

| (E)-Isomer | Diethylamine | (E)-product | >95% retention of configuration. | cdnsciencepub.com |

| (Z)-Isomer | Diethylamine | (Z)-product | >95% retention of configuration. | cdnsciencepub.com |

Scope and Limitations in Modern Retrosynthetic Analysis

In retrosynthetic analysis, where chemists deconstruct a target molecule to identify simple, available starting materials, this compound is recognized as a valuable three-carbon (C3) synthon. tgc.ac.in Its primary value in this context comes from its role as a ketene equivalent in the Diels-Alder transform, providing a direct route to functionalized six-membered rings. libguides.commsu.edulibretexts.org

Scope:

Cyclohexenone Precursor: The most powerful retrosynthetic disconnection involving this compound is the conversion of a cyclohexenone target into a diene and this compound via a Diels-Alder reaction. libguides.commsu.edu

Functionalized Acrylate Equivalent: Through nucleophilic substitution, it can be seen as a precursor to a wide range of 3-substituted acrylonitriles, providing a disconnection to simpler nucleophiles. acs.org

Heterocycle Construction: For targets containing certain triazole or other heterocyclic rings, this compound is a logical precursor via cycloaddition pathways. academie-sciences.fr

Limitations:

Regioselectivity: A significant limitation is the potential for poor regioselectivity in its cycloaddition reactions. In the Diels-Alder reaction with an unsymmetrical diene, a mixture of regioisomers can be formed, complicating the synthesis. libguides.com

Stereocontrol: While many reactions are stereoretentive, the potential for isomerization to the thermodynamically favored product can limit its utility when a specific, less stable isomer is desired. acs.org

Steric Hindrance: The reactivity of this compound in cycloadditions can be diminished when reacting with sterically hindered partners. For example, a diene with a Z-configuration may be unreactive due to steric hindrance in the required cisoid conformation. libguides.com

Structure

3D Structure

Properties

CAS No. |

871-29-4 |

|---|---|

Molecular Formula |

C3H2ClN |

Molecular Weight |

87.51 g/mol |

IUPAC Name |

3-chloroprop-2-enenitrile |

InChI |

InChI=1S/C3H2ClN/c4-2-1-3-5/h1-2H |

InChI Key |

DKFAYHWIVQDPCC-UHFFFAOYSA-N |

Canonical SMILES |

C(=CCl)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloroacrylonitrile

Evolution of Preparative Routes to 3-Chloroacrylonitrile

The synthesis of this compound, also known as β-chloroacrylonitrile, has historically relied on multi-step processes involving the formation and subsequent transformation of polychlorinated precursors. Direct, single-step synthesis from acrylonitrile (B1666552) is not the predominant route; instead, addition-elimination sequences have been the focus of preparative chemistry.

Direct Halogenation Approaches and Mechanistic Insights

The term "direct halogenation" in the context of this compound synthesis is best understood as a sequence beginning with the exhaustive chlorination of a precursor, followed by elimination to yield the target molecule. A key historical synthesis involves the pyrolysis of 1,1,2,3-tetrachloropropionitrile. documentsdelivered.com This process implies that the crucial step is not a direct substitution or addition to acrylonitrile to form the final product, but rather the controlled decomposition of a more complex, saturated precursor.

The mechanism for forming the precursor itself typically involves the chlorination of acrylonitrile, which leads to the addition of chlorine across the double bond, forming 2,3-dichloropropionitrile (B1359809). Further substitution reactions under more forcing conditions would be required to generate the tetrachloro- intermediate. The complexity of these reactions often leads to a mixture of products, making the isolation of a specific precursor challenging.

Elimination Reactions for Stereoselective Synthesis

Elimination reactions are fundamental to the synthesis of this compound, providing the final step in creating the carbon-carbon double bond. The stereochemistry of the resulting alkene (E vs. Z isomer) is a critical consideration.

One of the primary methods described is the thermal elimination or pyrolysis of 1,1,2,3-tetrachloropropionitrile, which yields this compound. documentsdelivered.com This type of reaction, often carried out at high temperatures, proceeds through the removal of hydrogen chloride (HCl) and chlorine (Cl₂).

Another significant route is the base-promoted dehydrohalogenation of a di- or tri-chlorinated propionitrile (B127096) precursor. While the dehydrochlorination of 2,3-dichloropropionitrile is a known route to the isomeric 2-chloroacrylonitrile (B132963), the choice of starting material and reaction conditions can be tailored to produce the 3-chloro isomer. wikipedia.org The stereoselectivity of these reactions is highly dependent on the reaction conditions. For instance, in the synthesis of vinyl halides, the choice of solvent polarity can influence the E/Z ratio; polar solvents often favor the E-isomer, while less polar solvents may favor the Z-isomer. nih.gov The use of specific bases and catalysts can also direct the stereochemical outcome.

| Precursor | Reaction Type | Conditions | Product | Ref |

| 1,1,2,3-Tetrachloropropionitrile | Thermal Elimination | Pyrolysis | This compound | documentsdelivered.com |

| Dichloropropionitrile | Base-promoted Dehydrohalogenation | Strong base (e.g., KOH) | Chloroacrylonitrile Isomer | wikipedia.org |

| Alkyne, Enone, Halide Ion | Ruthenium-catalyzed Coupling | Ru(II) catalyst, specific solvent | E- or Z-Vinyl Halide | nih.gov |

Dehydration of Glycolonitrile (B6354644) Derivatives (related to chloroacetonitrile)

While not a direct route to this compound, the synthesis of the related compound chloroacetonitrile (B46850) via dehydration of glycolonitrile derivatives is an important preparative method in nitrile chemistry. This process typically involves two main strategies.

The first is the dehydration of chloroacetamide, often using a powerful dehydrating agent like phosphorus pentoxide (P₄O₁₀). researchgate.net The chloroacetamide precursor can be formed from chloroacetic acid and ammonia. The second approach involves the direct conversion of glycolonitrile (formaldehyde cyanohydrin). In this method, the hydroxyl group is replaced by a chlorine atom, a reaction that can be accomplished using reagents like thionyl chloride (SOCl₂), often in the presence of an organic base such as pyridine (B92270) or dimethylaniline to neutralize the HCl byproduct. austinpublishinggroup.com

| Starting Material | Reagent(s) | Key Transformation | Product | Ref |

| Chloroacetamide | Phosphorus Pentoxide (P₄O₁₀) | Dehydration | Chloroacetonitrile | researchgate.net |

| Glycolonitrile | Thionyl Chloride (SOCl₂), Organic Base | Hydroxyl Replacement | Chloroacetonitrile | austinpublishinggroup.com |

Regioselective Chlorination Strategies

Achieving regioselectivity in the synthesis of this compound is primarily accomplished through the synthesis of a specific, strategically chlorinated precursor rather than by a direct, regioselective chlorination of the acrylonitrile molecule itself. The reaction of chlorine with acrylonitrile's double bond readily yields 2,3-dichloropropionitrile, highlighting the challenge of selectively targeting the 3-position (β-carbon) in a single step.

Therefore, regioselective strategies focus on building a molecule where the chlorine atoms are already in the desired positions before the final elimination step. The synthesis of 1,1,2,3-tetrachloropropionitrile, for example, is a key regioselective process that sets the stage for pyrolysis to the 3-chloro isomer. documentsdelivered.com The control of reaction conditions during the exhaustive chlorination of propionitrile or its derivatives is crucial for maximizing the yield of the correct regioisomer needed for the subsequent elimination.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of principles of green chemistry to reduce waste, avoid hazardous materials, and improve energy efficiency. phasetransfer.com These concepts are being applied to the synthesis of haloalkenes, including this compound.

Solvent-Free and Environmentally Benign Protocols

Efforts to develop greener syntheses have focused on minimizing solvent use and employing recyclable catalysts.

Ionic Liquids: One promising approach is the use of ionic liquids (ILs) as both a solvent and a catalyst. acs.orgorganic-chemistry.org For instance, the chlorination of acrylonitrile to produce the key intermediate 2,3-dichloropropionitrile can be performed in an ionic liquid. google.com This method is environmentally advantageous because the ionic liquid is non-volatile, can be easily separated from the product, and recycled for subsequent batches, which minimizes waste. google.com High conversion rates of acrylonitrile and good selectivity for the desired dichlorinated product have been reported using this method. google.com

Phase-Transfer Catalysis (PTC): Dehydrohalogenation reactions, which are crucial for forming the final alkene product, often require a strong base that is immiscible with the organic substrate. wikipedia.org Phase-transfer catalysis is a powerful technique for overcoming this issue. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the base (e.g., hydroxide (B78521) ion) from the aqueous phase into the organic phase where the reaction occurs. crdeepjournal.orgbiomedres.us This method can enhance reaction rates, allow for the use of less hazardous and less expensive bases like sodium hydroxide, and reduce the need for harsh organic solvents, aligning with the principles of green chemistry. phasetransfer.comcrdeepjournal.org While specific application to this compound is not widely documented, PTC is a well-established green method for analogous dehydrohalogenation processes. crdeepjournal.org

| Green Chemistry Approach | Application | Advantages |

| Ionic Liquids (ILs) | Solvent/catalyst for chlorination of acrylonitrile | Recyclable, non-volatile, high product selectivity, reduced waste. acs.orggoogle.com |

| Phase-Transfer Catalysis (PTC) | Base-promoted dehydrohalogenation of precursors | Avoids harsh solvents, allows use of inexpensive bases, increases reaction rates. crdeepjournal.orgbiomedres.us |

Catalytic Systems for Enhanced Atom Economy and Selectivity

In the pursuit of sustainable chemical manufacturing, the principle of atom economy—which gauges the efficiency of a chemical reaction by measuring the amount of starting materials that become part of the final product—is a critical consideration. rsc.org Catalytic systems are fundamental to achieving high atom economy, as they facilitate reactions that maximize the incorporation of reactant atoms into the desired product, thereby minimizing waste. jocpr.com Addition reactions are prime examples of atom-economical processes, as they involve the combination of reactants to form a single, larger product with no byproducts. jocpr.com

Catalytic hydrogenation, for instance, utilizes transition metal catalysts like platinum, palladium, or nickel to add hydrogen to unsaturated compounds, a process that can exhibit 100% atom economy as all atoms from the reactants are integrated into the final product. rsc.orgjocpr.com The application of such green chemistry principles is crucial in the synthesis of complex organic molecules. jocpr.com While specific catalytic systems for this compound focusing solely on atom economy are proprietary or detailed in specialized literature, the broader strategy in synthesizing acrylonitrile derivatives involves designing catalytic pathways that favor direct additions and minimize elimination or substitution reactions, which inherently generate byproducts. The goal is to develop selective catalysts that can steer the reaction towards the desired isomer of this compound with minimal waste generation.

Microwave and Ultrasound Assisted Synthesis

Modern synthetic chemistry increasingly employs alternative energy sources to drive reactions more efficiently than traditional convective heating. Microwave (MW) irradiation has emerged as a powerful tool, often promoting polymerization and other organic reactions significantly faster and with greater efficiency. nih.govmdpi.com This acceleration is attributed to the direct heating of the solvent and reactant molecules, leading to rapid temperature increases and enhanced reaction kinetics. nih.gov

In the synthesis of heterocyclic compounds and polymers like polyacrylonitrile, microwave-assisted synthesis has demonstrated marked improvements over conventional methods. nih.govnih.gov Research comparing different energy sources has shown that microwave irradiation can lead to higher yields in significantly shorter reaction times. For example, in the synthesis of certain pyrazolo[1,5-a]pyrimidines, a reaction that took 4-7 hours using conventional heating was completed in just 2 minutes under microwave conditions, with a 10% increase in yield. nih.gov Ultrasound-assisted methods, while also effective, sometimes result in lower yields compared to microwave-assisted approaches for the same reaction. nih.gov

| Synthesis Method | Typical Reaction Time | Relative Yield | Reference |

|---|---|---|---|

| Conventional Heating | 4–7 hours | Baseline | nih.gov |

| Microwave Irradiation | 2 minutes | ~10% higher | nih.gov |

| Ultrasound | Not specified | 10-15% lower than MW | nih.gov |

Isomeric Control in this compound Synthesis

The presence of a carbon-carbon double bond in this compound gives rise to two geometric isomers: (E)-3-chloroacrylonitrile and (Z)-3-chloroacrylonitrile. The spatial arrangement of the substituents around the double bond significantly influences the compound's physical properties and reactivity. Consequently, achieving stereoselective control to synthesize the desired isomer is a key focus in its production.

Stereoselective Synthesis of (Z)-3-Chloroacrylonitrile

Significant progress has been made in developing eco-friendly and efficient methods for the stereoselective synthesis of (Z)-acrylonitrile derivatives. rsc.orgresearchgate.net One prominent approach is the Knoevenagel condensation, a facile reaction between aldehydes and compounds with an active methylene (B1212753) group, such as p-nitrophenylacetonitrile. rsc.orgresearchgate.net This method has been shown to produce (Z)-isomers with high selectivity and in excellent yields, often between 83% and 92%. rsc.orgresearchgate.net The reaction's success lies in its efficiency and minimization of chemical waste without the need for highly toxic reagents. rsc.orgresearchgate.net Other synthetic routes to (Z)-3-chloroacrylonitrile include controlled direct chlorination of acrylonitrile and certain multicomponent reactions involving isocyanides. smolecule.com

| Synthetic Method | Reactants | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | p-Nitrophenylacetonitrile and substituted aldehydes | Eco-friendly, high Z-selectivity | 83–92% | rsc.orgresearchgate.net |

| Direct Chlorination | Acrylonitrile | Requires controlled conditions | Varies | smolecule.com |

| Multicomponent Reactions | Isocyanides and other precursors | Builds molecular complexity | Varies | smolecule.com |

Equilibrium Studies of E/Z Isomers

The (E) and (Z) isomers of acrylonitrile derivatives can exist in equilibrium, and their interconversion can be induced by external stimuli such as heat or light. nih.gov Studies on related compounds have shown that irradiation with UV light can trigger E-to-Z isomerization. nih.gov As both isomers may absorb light, the process can reach a photostationary state, or an equilibrium, where the ratio of the two isomers remains constant despite continued irradiation. nih.gov

The relative stability of the isomers is a determining factor in this equilibrium. Theoretical studies using Density Functional Theory (DFT) calculations have been employed to assess the energetic properties of the isomers. rsc.orgresearchgate.net For certain acrylonitrile derivatives, these calculations have revealed that the (Z)-isomer is thermodynamically more stable than the (E)-isomer by a measurable energy difference. rsc.orgresearchgate.net This inherent stability can influence both the equilibrium position and the preferred outcome of stereoselective syntheses.

Flow Chemistry Applications in this compound Production

Flow chemistry, a paradigm shift from traditional batch processing, involves the continuous movement of reactants through a reactor. amf.ch This approach offers numerous advantages for chemical production, including enhanced safety, superior control over reaction parameters like temperature and pressure, improved heat and mass transfer, and seamless scalability from laboratory research to industrial manufacturing. amf.chjst.org.in These benefits are particularly valuable for reactions that are highly exothermic or involve hazardous intermediates. nih.gov

The production of chlorinated building blocks is well-suited for flow chemistry. For example, a continuous flow process was developed for the synthesis of 3-chloropropionyl chloride, a related compound, from acrylic acid. nih.gov This method proved to be a safer and more efficient alternative to batch production, achieving up to 94% conversion in just 25 minutes at mild temperatures. nih.gov Applying similar principles to the production of this compound can offer significant improvements in process safety, control, and efficiency. The ability to precisely manage reaction conditions in a continuous flow reactor allows for better control over isomeric purity and can lead to cleaner products with reduced need for downstream purification. jst.org.inamt.uk

Mechanistic Investigations of Reactions Involving 3 Chloroacrylonitrile

Nucleophilic Substitution Reactions of Vinylic Halogens

Unlike their saturated counterparts (alkyl halides), vinylic halides such as 3-chloroacrylonitrile are generally unreactive towards nucleophilic substitution. This is due to the increased strength of the carbon-halogen bond, which has partial double bond character. However, the reactivity can be significantly enhanced by the presence of activating groups.

SₙV (Substitution Nucleophilic Vinylic) Mechanisms

Nucleophilic substitution on vinylic halides can proceed through several mechanistic pathways. For activated systems like this compound, which lack an α-hydrogen, the substitution cannot occur via a simple elimination-addition pathway. Instead, the reaction is consistent with a direct substitution mechanism, often referred to as an addition-elimination mechanism.

In this SₙV mechanism, the nucleophile attacks the electron-deficient β-carbon of the double bond, which is trans to the halogen atom. This initial addition step forms a transient, tetrahedral carbanionic intermediate. The subsequent step involves the elimination of the chloride ion, which re-establishes the double bond and results in the substituted product. This two-step process is distinct from the concerted Sₙ2 mechanism or the carbocation-forming Sₙ1 mechanism observed in aliphatic systems.

Stereochemical Outcomes and Factors Influencing Reactivity

A significant aspect of the SₙV reaction is its stereochemistry. Studies on related compounds, such as 3-halomethacrylonitriles, have shown that these nucleophilic substitutions proceed with a high degree of stereospecificity. The reaction of both (E)- and (Z)-isomers with various nucleophiles occurs with greater than 95% retention of the original geometric configuration at the carbon bearing the halogen. cdnsciencepub.com This high degree of retention supports the addition-elimination mechanism, where the stereochemistry is preserved throughout the reaction sequence.

The stereochemical outcome is largely independent of the thermodynamic stability of the resulting product. In many cases, the kinetic product formed with retention of configuration is the thermodynamically less stable isomer. cdnsciencepub.com This indicates that the reaction is under kinetic control. The geometry of the starting material directly dictates the geometry of the product, a hallmark of a stereospecific reaction. youtube.com In an Sₙ2 reaction, the chiral center typically undergoes an inversion of configuration, while an Sₙ1 reaction often leads to a racemic mixture. youtube.comlibretexts.org The retention observed in the case of this compound derivatives is a key differentiator of the SₙV pathway.

| Starting Material Isomer | Nucleophile | Product Isomer | Stereochemical Outcome |

| (E)-3-Chloromethacrylonitrile | Diethylamine (B46881) | (E)-3-Diethylaminomethacrylonitrile | >95% Retention cdnsciencepub.com |

| (Z)-3-Chloromethacrylonitrile | Diethylamine | (Z)-3-Diethylaminomethacrylonitrile | >95% Retention cdnsciencepub.com |

| (E)-3-Bromomethacrylonitrile | Sodium Methoxide (B1231860) | (E)-3-Methoxymethacrylonitrile | >95% Retention cdnsciencepub.com |

| (Z)-3-Bromomethacrylonitrile | Sodium Methoxide | (Z)-3-Methoxymethacrylonitrile | >95% Retention cdnsciencepub.com |

Role of Electron-Withdrawing Groups

The presence of a strong electron-withdrawing group, such as the nitrile (-CN) group in this compound, is crucial for the facile nucleophilic vinylic substitution to occur. This group significantly influences the reactivity of the molecule in two primary ways:

Activation of the Double Bond : The nitrile group polarizes the carbon-carbon double bond, making the β-carbon (the one bonded to the chlorine) highly electrophilic and susceptible to attack by nucleophiles. This activation is essential to overcome the inherent unreactivity of vinylic chlorides. doubtnut.com The electron-withdrawing nature of the nitrile group stabilizes the negative charge that develops on the α-carbon in the carbanionic intermediate formed during the addition step. smolecule.com

The Hammett σp value for chlorine is +0.23, indicating it is a moderately electron-withdrawing group itself, which further enhances the electrophilicity of the β-carbon. smolecule.com

Addition Reactions to the C=C Double Bond

The electron-deficient nature of the double bond in this compound, conferred by the nitrile group, also makes it an excellent substrate for addition reactions, particularly conjugate additions.

Michael Addition Reactions

This compound functions as a potent Michael acceptor. smolecule.com In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, an α,β-unsaturated nitrile. The reaction proceeds via a conjugate addition mechanism, where the electron-withdrawing nitrile group activates the double bond for nucleophilic attack. smolecule.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The development of asymmetric Michael additions has become a major focus in organic synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. rsc.org This is often achieved using chiral catalysts that create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule over the other.

While specific data on asymmetric Michael additions using this compound as the substrate is limited in the provided context, the principles can be extrapolated from reactions with similar activated alkenes. Chiral organocatalysts, such as proline derivatives and chiral ionic liquids, are frequently employed to catalyze the addition of ketones, aldehydes, or other nucleophiles to Michael acceptors like nitroalkenes or α,β-unsaturated carbonyls. researchgate.netmdpi.com These catalysts often work by forming a transient chiral enamine or iminium ion with the donor or acceptor, which then controls the stereochemical outcome of the addition.

The following table illustrates the types of chiral catalysts used and the high enantioselectivities achieved in Michael additions with analogous acceptor systems.

| Michael Acceptor | Michael Donor | Chiral Catalyst System | Enantiomeric Excess (ee) |

| Nitroolefins | Ketones | Pyrrolidine-triazole based dendritic catalysts | Up to 95% researchgate.net |

| α,β-Unsaturated Nitroalkenes | Acetaldehyde | (S)-Diphenylprolinol silyl ether | Excellent ee mdpi.com |

| α-Nitroolefins | β-Dicarbonyl Compounds | Chiral tertiary amine-derived squaramide | Up to 99% researchgate.net |

| trans-Chalcone | 2-Nitropropane | l-threitol-based lariat ethers | 90% researchgate.net |

The application of similar chiral catalyst systems to this compound would be expected to provide a valuable route to chiral β-substituted nitrile compounds, which are important synthetic intermediates.

Aza-Michael Additions for N-Substituted Heterocycles

The aza-Michael addition, a crucial reaction for the formation of carbon-nitrogen bonds, has been explored with various N-heterocycles as nucleophiles and α,β-unsaturated nitriles as Michael acceptors. While the addition of N-heterocycles like imidazoles, pyrazoles, and triazoles to acrylonitrile (B1666552) has been documented, specific mechanistic and extensive substrate scope studies involving this compound are less common in readily available literature. However, the general principles of the aza-Michael addition provide a framework for understanding these potential reactions.

The reaction is understood to proceed through the nucleophilic attack of the nitrogen atom of the heterocycle on the β-carbon of the α,β-unsaturated nitrile. The presence of the electron-withdrawing nitrile group polarizes the double bond, making the β-carbon electrophilic. The reaction can be catalyzed by bases, acids, or Lewis acids, and in some cases, can proceed under solvent-free conditions. The catalytic role is often to enhance the nucleophilicity of the N-heterocycle or to activate the Michael acceptor. For instance, a base can deprotonate the N-H bond of the heterocycle, generating a more potent nucleophile.

The rate and success of the aza-Michael addition are influenced by several factors, including the nucleophilicity of the N-heterocycle, the electrophilicity of the Michael acceptor, steric hindrance, and the reaction conditions. The chlorine atom in the 3-position of this compound is expected to influence its reactivity. The inductive electron-withdrawing effect of chlorine would further enhance the electrophilicity of the β-carbon, potentially increasing the reaction rate compared to unsubstituted acrylonitrile. However, steric hindrance from the chlorine atom could also play a role, possibly disfavoring the approach of bulky nucleophiles.

A general representation of the aza-Michael addition of an N-heterocycle to this compound is depicted below:

Table 1: Factors Influencing Aza-Michael Additions of this compound

| Factor | Influence on the Reaction |

| Nucleophilicity of N-Heterocycle | Higher nucleophilicity generally leads to a faster reaction rate. The pKa of the N-H proton can be an indicator of nucleophilicity. |

| Electrophilicity of this compound | The electron-withdrawing nature of both the nitrile and chloro groups increases the electrophilicity of the β-carbon, favoring the addition. |

| Steric Hindrance | Bulky substituents on either the N-heterocycle or the this compound can hinder the reaction. |

| Catalyst | Bases, acids, or Lewis acids can be employed to accelerate the reaction by activating either the nucleophile or the electrophile. |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the reaction rate and selectivity. |

Further experimental and computational studies are necessary to fully elucidate the mechanistic nuances and substrate scope of aza-Michael additions involving this compound with a diverse range of N-substituted heterocycles.

Oxa-Michael Additions and Substrate Scope

The oxa-Michael addition, the conjugate addition of an oxygen nucleophile to an activated alkene, provides a valuable route to the synthesis of β-alkoxy and β-aryloxy compounds. While the oxa-Michael addition to α,β-unsaturated nitriles, in general, has been investigated, specific data on the substrate scope of this compound is limited in the available literature. Nevertheless, existing knowledge on related systems allows for a discussion of the expected reactivity and potential substrate scope.

The reaction involves the attack of an alcohol or phenol on the electrophilic β-carbon of this compound. The electron-withdrawing nature of the nitrile and chloro groups is anticipated to activate the double bond towards nucleophilic attack. The reaction can be promoted by either base or acid catalysis. Base catalysis involves the deprotonation of the alcohol or phenol to generate a more nucleophilic alkoxide or phenoxide ion. Acid catalysis, on the other hand, activates the Michael acceptor by protonating the nitrile nitrogen, thereby increasing the electrophilicity of the β-carbon.

The substrate scope of the oxa-Michael addition with this compound would likely depend on the nature of the oxygen nucleophile.

Alcohols: Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance. The acidity of the alcohol can also play a role, with more acidic alcohols being more reactive under certain conditions.

Phenols: Phenols are generally more acidic than alcohols and their corresponding phenoxides are softer nucleophiles, which can be advantageous in Michael additions. The electronic properties of substituents on the aromatic ring of the phenol would also influence its nucleophilicity.

It is important to note that a study on the ruthenium-catalyzed oxa-Michael addition of isopropanol to 2-chloroacrylonitrile (B132963), a constitutional isomer of this compound, reported no formation of the addition product. bac-lac.gc.ca This suggests that the presence and position of the chlorine atom can have a significant impact on the reactivity, and similar challenges might be encountered with this compound under certain catalytic conditions.

Table 2: Potential Substrate Scope for Oxa-Michael Addition to this compound

| Nucleophile | Expected Reactivity | Influencing Factors |

| Primary Alcohols (e.g., Methanol, Ethanol) | High | Low steric hindrance. |

| Secondary Alcohols (e.g., Isopropanol) | Moderate | Increased steric hindrance compared to primary alcohols. |

| Tertiary Alcohols (e.g., tert-Butanol) | Low to very low | High steric hindrance often prevents the reaction. |

| Phenol | Moderate to High | Good nucleophilicity of the corresponding phenoxide. |

| Substituted Phenols | Variable | Electron-donating groups on the ring increase nucleophilicity, while electron-withdrawing groups decrease it. |

Further experimental investigations are required to define the precise substrate scope and optimal reaction conditions for the oxa-Michael addition of various alcohols and phenols to this compound.

Tandem Michael Addition-Vicarious Nucleophilic Substitution

In the reported tandem reaction, a nucleophile, such as an alkoxide or the enolate of diethyl methylmalonate, first undergoes a Michael addition to the double bond of 2-chloroacrylonitrile. researchgate.net This addition generates a carbanionic intermediate. This carbanion then acts as the nucleophile in a subsequent VNS reaction with an electron-deficient aromatic compound, such as 1,3-dinitrobenzene. researchgate.net The VNS reaction involves the addition of the carbanion to the aromatic ring, followed by the elimination of a hydride ion, which is facilitated by the presence of a good leaving group (in this case, the chlorine atom) on the attacking carbanion and the electron-withdrawing nitro groups on the aromatic ring.

The proposed mechanism for a similar tandem reaction involving this compound would likely follow a similar pathway. The initial Michael addition of a nucleophile (Nu⁻) to this compound would generate a carbanion. This carbanion would then attack an electron-deficient arene, leading to the VNS product.

Table 3: Key Steps in the Proposed Tandem Michael Addition-VNS with this compound

| Step | Description |

| 1. Michael Addition | A nucleophile (e.g., alkoxide, enolate) adds to the β-position of this compound. |

| 2. Formation of Carbanion | A carbanionic intermediate is generated. |

| 3. Nucleophilic Attack on Arene | The carbanion attacks an electron-deficient aromatic ring. |

| 4. Vicarious Nucleophilic Substitution | Elimination of a hydride ion, facilitated by the chloro and cyano groups, leads to the substitution product. |

The success of this tandem reaction with this compound would depend on the relative rates of the Michael addition and the subsequent VNS, as well as the stability of the intermediate carbanion.

Solvent Effects and Reaction Kinetics in Michael Additions

The choice of solvent can significantly influence the rate and outcome of Michael addition reactions. While specific kinetic data for the Michael addition of this compound is scarce, general trends observed for related α,β-unsaturated systems can provide valuable insights. Mechanistic studies on the Michael addition of amines to nitrostyrenes have highlighted the crucial role of protic solvents in mediating proton transfer within a six-membered transition state, which lowers the activation energy barrier. organic-chemistry.org

In the context of aza-Michael additions, protic solvents like alcohols can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer steps. For instance, in the addition of an amine to this compound, a protic solvent can help to shuttle a proton from the attacking nitrogen to the developing carbanion at the α-carbon. In contrast, nonpolar aprotic solvents may favor the formation of the initial Michael adduct without subsequent proton transfer. organic-chemistry.org

Kinetic studies of Michael additions often reveal complex rate laws. For example, the aza-Michael addition can be a third-order reaction, being first order in the acceptor and second order in the donor amine. researchgate.net This suggests a mechanism where a second amine molecule acts as a base to facilitate the proton transfer in the rate-determining step.

The kinetics of Michael-type additions can be monitored using techniques like real-time FTIR spectroscopy, which allows for the tracking of the conversion of functional groups over time. researchgate.net Such studies provide valuable data for determining reaction orders, rate constants, and activation energies. For the Michael addition to this compound, the electron-withdrawing nature of the chloro and cyano groups would be expected to increase the rate constant compared to less activated alkenes.

Table 4: Expected Influence of Solvents on Michael Additions of this compound

| Solvent Type | Expected Effect on Reaction Rate and Mechanism |

| Protic Solvents (e.g., Methanol, Water) | Can accelerate the reaction by stabilizing charged intermediates and facilitating proton transfer. May favor subsequent reactions of the initial adduct. organic-chemistry.org |

| Aprotic Polar Solvents (e.g., DMF, DMSO) | Can solvate charged species, potentially accelerating the reaction compared to nonpolar solvents. |

| Aprotic Nonpolar Solvents (e.g., Toluene, Hexane) | Generally lead to slower reaction rates. May favor the isolation of the initial Michael adduct. organic-chemistry.org |

| Solvent-Free Conditions | Can be effective, particularly at elevated temperatures, and offers environmental benefits. The reaction mechanism may be influenced by the physical state of the reactants. |

Detailed kinetic studies on the Michael addition of various nucleophiles to this compound in a range of solvents would be necessary to quantify these effects and to optimize reaction conditions for specific synthetic applications.

Cycloaddition Reactions

Diels-Alder Reactions with this compound as Dienophile

This compound, with its electron-withdrawing nitrile and chloro groups, is expected to be a reactive dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the concerted or stepwise interaction of a conjugated diene with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing substituents, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Computational studies on the Diels-Alder reaction of acrylonitrile with various dienes have provided insights into the energetics of the concerted versus stepwise diradical pathways. nih.gov For example, the reaction of acrylonitrile with 2,3-dimethyl-1,3-butadiene is found to have a concerted pathway favored over a diradical pathway. nih.gov In contrast, for the reaction with (Z)-1,3-pentadiene, a stepwise pathway is preferred. nih.gov The presence of the chlorine atom in this compound is likely to further influence this balance between concerted and stepwise mechanisms.

The reaction of this compound with various dienes, such as cyclopentadiene (B3395910), isoprene, and anthracene, would lead to the formation of functionalized cyclohexene (B86901) derivatives. The specific reaction conditions, including temperature and the use of Lewis acid catalysts, can significantly affect the reaction rate and selectivity.

Regioselectivity and Stereoselectivity in [4+2] Cycloadditions

The Diels-Alder reaction of an unsymmetrical dienophile like this compound with an unsymmetrical diene can lead to the formation of regioisomers. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. According to the frontier molecular orbital (FMO) theory, the major regioisomer arises from the alignment of the reactants that results in the strongest interaction between the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile. In general, for a normal electron-demand Diels-Alder reaction, this corresponds to the formation of the "ortho" or "para" adducts, while the "meta" adduct is disfavored. masterorganicchemistry.com

For this compound, the electron-withdrawing nitrile and chloro groups will influence the polarization of the double bond and the coefficients of the LUMO. The regiochemical outcome will depend on the specific diene used. For example, in the reaction with a 1-substituted diene, the "ortho" product is typically favored, while with a 2-substituted diene, the "para" product is often the major isomer. masterorganicchemistry.com

In addition to regioselectivity, the stereoselectivity of the Diels-Alder reaction is another important aspect. The reaction is stereospecific with respect to the dienophile, meaning that the stereochemistry of the substituents on the dienophile is retained in the product. The reaction also exhibits stereoselectivity in terms of the approach of the dienophile to the diene, leading to the formation of endo and exo diastereomers.

According to the Alder endo rule, the endo product is often the kinetically favored product, especially in reactions involving cyclic dienes. masterorganicchemistry.com This preference is attributed to secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-system of the diene in the transition state. masterorganicchemistry.com However, the exo product is usually the thermodynamically more stable isomer due to reduced steric hindrance. While the endo rule is a useful guideline, exceptions exist, and the endo:exo ratio can be influenced by factors such as reaction temperature, solvent, and the specific structure of the reactants. For instance, some Diels-Alder reactions of simple acyclic dienes with monosubstituted alkenes have been shown to have kinetic endo:exo ratios close to 1:1. rsc.org Furthermore, an exo-selective Diels-Alder reaction has been noted for 2-chloroacrylonitrile with cyclopentadiene, which is attributed to steric effects. masterorganicchemistry.com

Table 5: Expected Regio- and Stereochemical Outcomes in Diels-Alder Reactions of this compound

| Diene | Expected Major Regioisomer | Expected Major Stereoisomer (endo/exo) | Factors Influencing Selectivity |

| Symmetrical Diene (e.g., 1,3-Butadiene) | Not applicable | Typically endo favored kinetically | Secondary orbital interactions. |

| 1-Substituted Diene (e.g., Piperylene) | "ortho" isomer | Typically endo favored kinetically | FMO theory, secondary orbital interactions. |

| 2-Substituted Diene (e.g., Isoprene) | "para" isomer | Typically endo favored kinetically | FMO theory, secondary orbital interactions. |

| Cyclic Diene (e.g., Cyclopentadiene) | Not applicable | Predominantly endo | Strong secondary orbital interactions in the bicyclic transition state. Steric effects from the chloro group may influence the ratio. |

Detailed experimental and computational studies are needed to precisely determine the regioselectivity and stereoselectivity of Diels-Alder reactions involving this compound with a variety of dienes.

Role as a Ketene (B1206846) Equivalent in Cycloadditions

This compound serves as a versatile ketene equivalent in [4+2] cycloaddition reactions, providing a synthetically useful alternative to ketenes themselves, which often fail to undergo these reactions efficiently. bristol.ac.uk The utility of α-chloroacrylonitrile as a ketene equivalent has been demonstrated in the synthesis of complex polycyclic systems. bristol.ac.uk For instance, in studies directed towards the total synthesis of the sesquiterpene (±)-modiphene, α-chloroacrylonitrile was found to be superior to nitroethylene as a ketene equivalent. This superiority is particularly evident in the ease of converting the cycloaddition adduct to the desired carbonyl compound. bristol.ac.uk

The reaction of a diene with α-chloroacrylonitrile leads to the formation of cycloadducts that can be subsequently hydrolyzed to the corresponding ketone. bristol.ac.uk This two-step sequence effectively achieves the formal [4+2] cycloaddition of a ketene.

Table 1: Cycloaddition of a Diene with α-Chloroacrylonitrile in the Synthesis of (±)-Modiphene Intermediate bristol.ac.uk

| Reactant 1 | Reactant 2 | Product(s) | Yield |

| Diene 23 | α-Chloroacrylonitrile | Adducts 24 and 25 | 40% |

The mechanism of these cycloadditions is generally considered to be a concerted [4+2] process. bristol.ac.uk However, in some cases, a stepwise mechanism involving a nih.govnih.gov sigmatropic rearrangement following an initial cycloaddition has been proposed. bristol.ac.uk The versatility of α-chloroacrylonitrile is further highlighted in its application in the construction of challenging ring systems like the [3.3.3]propellane and tricyclo[5.3.1.04,11]undecane frameworks. bristol.ac.uk

Lewis Acid Catalysis in Diels-Alder Reactions

Lewis acids are known to catalyze the Diels-Alder reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). nih.govmdpi.comnih.gov Recent quantum chemical studies, however, suggest that Lewis acids primarily accelerate Diels-Alder reactions by reducing the Pauli repulsion between the reactants. nih.gov This novel mechanistic insight challenges the traditional view focused solely on frontier molecular orbital interactions. nih.gov

In the context of reactions involving this compound, a polar dienophile, Lewis acid catalysis would be expected to significantly enhance the reaction rate and selectivity. The coordination of a Lewis acid to the nitrogen atom of the nitrile group increases the electrophilicity of the double bond, making it more reactive towards dienes. mdpi.com

Computational studies on the Lewis acid-catalyzed Diels-Alder reaction between isoprene and methyl acrylate show a systematic decrease in activation energies as the strength of the Lewis acid increases. nih.gov A similar trend would be anticipated for reactions with this compound. The choice of Lewis acid can also influence the regioselectivity of the cycloaddition. For example, in the reaction involving AlCl3 as a catalyst, a high selectivity for the 1,4-cycloadduct is observed. nih.gov

Table 2: Effect of Lewis Acid Strength on Activation Energies in a Model Diels-Alder Reaction nih.gov

| Lewis Acid | Activation Energy Trend |

| I2 | Highest |

| SnCl4 | ↓ |

| TiCl4 | ↓ |

| ZnCl2 | ↓ |

| BF3 | ↓ |

| AlCl3 | Lowest |

The role of the Lewis acid catalyst can be understood as increasing the polar character of the reaction, which leads to a reduction in the activation energy. mdpi.com This increased polarity is a result of the stabilization of the transition state through delocalization of the negative charge that is transferred from the diene to the dienophile upon nucleophilic attack. mdpi.com

1,3-Dipolar Cycloaddition Reactions

Reactions with Nitrile N-Oxides

The 1,3-dipolar cycloaddition reaction between this compound and nitrile N-oxides provides a direct route to the synthesis of isoxazole (B147169) derivatives. nih.govwikipedia.org This reaction is a powerful tool in organic synthesis due to its high degree of regio- and stereocontrol. ucc.ie Nitrile oxides, often generated in situ from the corresponding hydroximoyl chlorides or aldoximes, act as the 1,3-dipole, while this compound serves as the dipolarophile. nih.govnih.gov

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a five-membered isoxazole ring. nih.gov The regioselectivity of the cycloaddition is governed by both steric and electronic factors. Generally, the reaction leads to the formation of 3,5-disubstituted isoxazoles. organic-chemistry.org However, under certain conditions, a mixture of regioisomers can be obtained. nih.gov

Table 3: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Product |

| N-Boc-masked chloroxime | Alkyne/Enamine | Isoxazole |

| Hydroxyimoyl halides | Dipolarophile | 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles |

| Aldoximes | Alkenes | 3,5-disubstituted isoxazoles |

The in situ generation of the nitrile oxide is a common strategy to avoid its dimerization. nih.gov Mild bases such as sodium bicarbonate or triethylamine are often used for the dehydrohalogenation of hydroximoyl chlorides. nih.gov Alternatively, oxidation of aldoximes can also produce the required nitrile oxide. ucc.ie

Chiral Nitrones in Asymmetric Cycloadditions

The use of chiral nitrones in 1,3-dipolar cycloaddition reactions with this compound offers a pathway for the asymmetric synthesis of isoxazolidines. nih.govorganic-chemistry.org These chiral isoxazolidines are valuable intermediates that can be converted into other important chiral molecules, such as β-amino acids. bristol.ac.uk The stereochemical outcome of the cycloaddition is controlled by the chirality of the nitrone. ucc.ie

Lewis acid catalysis can be employed to enhance the enantioselectivity of these reactions. nih.govorganic-chemistry.org Chiral Lewis acids, such as those derived from titanium or palladium, can coordinate to the nitrone or the dipolarophile, creating a chiral environment that directs the approach of the reactants. nih.govorganic-chemistry.org For example, a chiral Ti(IV) catalyst has been successfully used in the asymmetric 1,3-dipolar cycloaddition of various nitrones with acrolein, affording the corresponding endo cycloadducts with high enantioselectivities. organic-chemistry.org A similar approach could be applied to reactions involving this compound.

Table 4: Asymmetric 1,3-Dipolar Cycloaddition of Nitrones organic-chemistry.org

| Nitrone | Dipolarophile | Catalyst | Product | Enantioselectivity |

| Various | Acrolein | Chiral Ti(IV) | endo-Isoxazolidine | High to excellent |

The development of highly enantioselective [3+2] cycloadditions of nitrones has been a significant area of research. nih.gov The use of bulky ligands on the metal catalyst can be crucial for achieving high levels of asymmetric induction and preventing catalyst deactivation. nih.gov

[2+2] Photocycloadditions

[2+2] photocycloaddition reactions involve the direct addition of two double bonds to form a cyclobutane ring. nsf.gov These reactions can be carried out either intermolecularly or intramolecularly. nsf.gov The stereochemistry of the resulting cyclobutane adduct can be described as head-to-head or head-to-tail, and syn- or anti-, depending on the relative orientation of the substituents. nsf.gov

While specific examples of [2+2] photocycloadditions involving this compound are not extensively detailed in the provided search results, the general principles of such reactions can be applied. The reaction would involve the photoexcitation of either this compound or a reacting alkene, followed by the formation of a diradical intermediate which then collapses to the cyclobutane product. The regioselectivity and stereoselectivity of the reaction would be influenced by the stability of the intermediate diradical and steric interactions between the substituents. nih.gov

In general, [2+2] photocycloadditions are a powerful tool for the synthesis of four-membered rings, which are present in a number of biologically active compounds. nih.gov The reaction is often promoted by irradiation with UV light, and in some cases, a photosensitizer is used to facilitate the excitation of the reactants to their triplet state. nih.gov

[8+2] Cycloadditions

[8+2] cycloaddition reactions are a type of higher-order cycloaddition that involves an 8π component and a 2π component, leading to the formation of a ten-membered ring system, which can then rearrange to form other structures. A common 8π component is a tropone or a similar heptafulvenoid system. nih.govnih.gov

This compound, with its electron-deficient double bond, can potentially act as the 2π component in an [8+2] cycloaddition reaction. The reaction with a tropone would lead to a bicyclic adduct. Such reactions have been reported for other electron-deficient alkenes. The development of catalytic asymmetric [8+2] cycloadditions has allowed for the synthesis of chiral cycloheptatriene-fused pyrrole derivatives. nih.gov

The mechanism of the [8+2] cycloaddition can be either concerted or stepwise. DFT calculations have been used to investigate the reaction pathway and the origin of stereoselectivity in these reactions. nih.gov The use of a chiral catalyst, such as a bifunctional Brønsted base, can induce high enantioselectivity in the cycloaddition. nih.gov

Table 5: Organocatalytic Enantioselective (8+3) Cycloaddition of Donor-Acceptor Cyclopropanes and Heptafulvenoids nih.gov

| Donor-Acceptor Cyclopropane | Heptafulvenoid | Catalyst | Product | Yield | Enantiomeric Excess |

| Cyclopropylmethylketone | Tropone | Chiral Bifunctional Brønsted Base | (8+3) Cycloadduct | High | High |

While the table above describes an (8+3) cycloaddition, the principles of activating the 8π component and achieving stereocontrol are relevant to potential [8+2] cycloadditions involving this compound.

Organometallic Reactions

Organometallic chemistry provides powerful tools for the functionalization of organic molecules. In the context of this compound, several types of organometallic reactions are of significant interest for the formation of new carbon-carbon bonds.

Cross-coupling reactions, which enable the formation of a bond between two different organic fragments, are a cornerstone of modern organic synthesis. These reactions are typically catalyzed by transition metals, most commonly palladium. The general mechanism for a palladium-catalyzed cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, a low-valent palladium(0) species reacts with an organic halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate. This is followed by transmetalation, where an organometallic nucleophile transfers its organic group to the palladium center. Finally, the two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.

A notable example of a cross-coupling reaction involving a derivative of this compound is the Suzuki-Miyaura coupling. In a study, 3-chloro-3-arylacrylonitriles were successfully coupled with various arylboronic acids. This reaction proceeds at a mild temperature of 45 °C and demonstrates tolerance to both electron-donating and electron-withdrawing groups on the arylboronic acid and the 3-chloro-3-arylacrylonitrile. The resulting 3,3-diaryl-substituted acrylonitriles are formed in good to excellent yields.

| Reactant 1 (3-Chloro-3-aryl-acrylonitrile) | Reactant 2 (Arylboronic Acid) | Catalyst System | Product | Yield (%) |

| 3-Chloro-3-(4-fluorophenyl)acrylonitrile | Phenylboronic acid | Pd₂(dba)₃ / [(t-Bu)₃PH]BF₄ | 3-(4-Fluorophenyl)-3-phenylacrylonitrile | 85 |

| 3-Chloro-3-(4-fluorophenyl)acrylonitrile | 4-Tolylboronic acid | Pd₂(dba)₃ / [(t-Bu)₃PH]BF₄ | 3-(4-Fluorophenyl)-3-(p-tolyl)acrylonitrile | 92 |

| 3-Chloro-3-phenylacrylonitrile | 4-(Trifluoromethyl)phenyl-boronic acid | Pd₂(dba)₃ / [(t-Bu)₃PH]BF₄ | 3-Phenyl-3-(4-(trifluoromethyl)phenyl)acrylonitrile | 75 |

| 3-Chloro-3-(4-methoxyphenyl)acrylonitrile | Phenylboronic acid | Pd₂(dba)₃ / [(t-Bu)₃PH]BF₄ | 3-(4-Methoxyphenyl)-3-phenylacrylonitrile | 63 |

The constitutional isomer, 2-chloroacrylonitrile, has also been shown to undergo Suzuki coupling with arylboronic acids. This reaction, catalyzed by a palladium-tetraphosphine complex, produces 2-arylacrylonitrile derivatives in moderate to good yields and tolerates a variety of functional groups on the arylboronic acid.

Another important cross-coupling reaction is the Heck reaction, which involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. While specific examples involving this compound are not prevalent in the literature, the general mechanism suggests its potential as a substrate. The reaction typically proceeds via oxidative addition of the vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst.

The Sonogashira coupling is a prominent example of a palladium/copper-mediated alkynylation, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction mechanism is believed to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl halide to a palladium(0) complex occurs, forming a palladium(II) intermediate. In the copper cycle, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium complex to yield the coupled enyne product and regenerate the palladium(0) catalyst. Vinyl chlorides are generally less reactive than the corresponding bromides and iodides in Sonogashira couplings.

Oxidative addition is a fundamental step in many catalytic cycles, involving the addition of a molecule to a metal center, which results in an increase in both the oxidation state and the coordination number of the metal. While mechanistic studies specifically on the oxidative addition of this compound are limited, insights can be drawn from studies on the related compound, chloroacetonitrile (B46850).

Research has shown that chloroacetonitrile can undergo oxidative addition to metal complexes. For instance, the reaction of chloroacetonitrile with a dimethylplatinum(II) complex has been investigated. Such studies provide valuable information on the kinetics and mechanism of the C-Cl bond activation. The mechanism of oxidative addition can vary depending on the metal complex and the substrate, potentially proceeding through polar or radical intermediates. For example, the oxidative addition of organic electrophiles to electrochemically generated Co(I) complexes has been shown to produce carbon-centered radicals.

Radical Reactions and Pathways

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. While specific studies on the radical reactions of this compound are not extensively detailed, the reactivity of the structurally similar haloacetonitriles provides a basis for understanding its potential radical pathways.

A study on the radical treatment of haloacetonitriles in aqueous systems determined the absolute rate constants for their reactions with oxidizing radicals such as the hydroxyl radical (•OH) and the sulfate radical (SO₄⁻•), as well as reducing species like the hydrated electron (eₐq⁻) and the hydrogen atom (H•). The results indicate that reduction by the hydrated electron is a very fast process. The reaction with hydrogen atoms is believed to result in the formation of a halide ion and a carbon-centered radical. For chloroacetonitrile, the rate constant for its reaction with the hydroxyl radical was determined to be 4.30 × 10⁷ M⁻¹s⁻¹, and the reaction is thought to proceed via H-atom abstraction.

| Radical Species | Reactant | Rate Constant (M⁻¹s⁻¹) |

| •OH | Chloroacetonitrile | 4.30 x 10⁷ |

| H• | Chloroacetonitrile | 1.19 x 10⁷ |

| eₐq⁻ | Chloroacetonitrile | (1–5) x 10¹⁰ |

Based on these findings, it can be inferred that this compound would also be susceptible to attack by these radical species, potentially leading to dehalogenation or other radical-mediated transformations.

Photochemical Transformations

Photochemical reactions are initiated by the absorption of light, which excites a molecule to a higher electronic state. This excited state can then undergo various transformations, including rearrangements, isomerizations, or fragmentations.

This theoretical framework suggests that this compound, upon photochemical excitation, could potentially undergo similar rearrangements. The presence of the chlorine atom could influence the energetics of the intermediates and transition states, potentially favoring certain pathways or leading to additional reaction channels, such as C-Cl bond cleavage.

Photocycloadditions

Photocycloadditions, particularly [2+2] cycloadditions, are powerful photochemical reactions for the formation of four-membered rings. These reactions are typically initiated by the absorption of light by one of the reactant molecules, leading to an electronically excited state that can then react with a ground-state molecule.

While specific studies on the photocycloaddition of this compound are limited, the general mechanism for the [2+2] photocycloaddition of alkenes can be considered. The reaction is believed to proceed through the formation of an excited state of one of the alkene partners upon absorption of UV light. This excited state can be either a singlet or a triplet state. The involvement of a triplet state is common in many photocycloadditions and often proceeds via a stepwise mechanism involving a 1,4-diradical intermediate.

The regioselectivity of the cycloaddition would be influenced by the electronic and steric properties of the substituents on the reacting double bonds. In the case of this compound, the electron-withdrawing nature of both the chloro and cyano groups would significantly influence the electron density of the double bond and, consequently, the stability of any diradical intermediates.

A plausible, though not experimentally verified for this specific compound, mechanistic pathway for the [2+2] photocycloaddition of this compound with an alkene is outlined below:

Photoexcitation: this compound absorbs a photon, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state may undergo intersystem crossing to a more stable triplet state.

Exciplex Formation: The excited triplet of this compound can form an exciplex (an excited-state complex) with a ground-state alkene.

Diradical Intermediate Formation: The exciplex can then collapse to a 1,4-diradical intermediate. The orientation of the reactants in the exciplex will determine the regiochemistry of the final product.

Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then cyclizes to form the cyclobutane ring.

It is important to note that this is a generalized mechanism, and the actual pathway for this compound could be influenced by factors such as the nature of the reaction partner, the solvent, and the presence of photosensitizers.

| Reactant 1 | Reactant 2 | Proposed Intermediate | Product Type |

| This compound | Alkene | 1,4-Diradical | Substituted Cyclobutane |

| This compound | Benzene | Exciplex | Potential Cycloadduct |

Photocatalytic Approaches

Photocatalysis has emerged as a promising technology for both organic synthesis and the degradation of environmental pollutants. Heterogeneous photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂), is a widely studied approach.

Detailed mechanistic studies on the photocatalytic reactions of this compound are scarce. However, insights can be drawn from the extensive research on the photocatalytic degradation of other organochlorine compounds. The general mechanism involves the generation of highly reactive oxygen species (ROS) upon irradiation of the photocatalyst.

A proposed mechanism for the photocatalytic degradation of this compound using a semiconductor photocatalyst like TiO₂ is as follows:

Photoexcitation of the Catalyst: When TiO₂ is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the valence band.

Generation of Reactive Oxygen Species (ROS):

The photogenerated holes (h⁺) can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH).

The electrons (e⁻) in the conduction band can react with adsorbed molecular oxygen to form superoxide radical anions (O₂⁻•), which can further lead to the formation of other ROS.

Attack on this compound: The highly reactive hydroxyl radicals are strong oxidizing agents that can attack the this compound molecule. This can lead to the abstraction of a hydrogen atom, addition to the double bond, or attack on the cyano group.

Degradation Pathway: The initial radical species formed from this compound can undergo a series of subsequent reactions, including oxidation, dechlorination, and cleavage of the carbon-carbon and carbon-nitrogen bonds. This ultimately leads to the mineralization of the organic compound into simpler, less harmful substances like CO₂, H₂O, and inorganic chloride ions.

The efficiency of the photocatalytic process can be influenced by several factors, including the type and morphology of the photocatalyst, the pH of the solution, the concentration of the substrate, and the presence of other substances in the reaction medium.

| Photocatalyst | Light Source | Key Reactive Species | Potential Outcome |

| Titanium Dioxide (TiO₂) | UV/Visible Light | Hydroxyl radical (•OH), Superoxide radical (O₂⁻•) | Degradation/Mineralization |

| Doped/Modified TiO₂ | Visible Light | Hydroxyl radical (•OH), Superoxide radical (O₂⁻•) | Enhanced Degradation Efficiency |

This table outlines potential photocatalytic systems and outcomes for this compound based on established principles of photocatalysis for related compounds, acknowledging the lack of specific experimental data.

Applications of 3 Chloroacrylonitrile in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The unique electronic and structural features of 3-chloroacrylonitrile make it an ideal precursor for a wide array of heterocyclic systems. The presence of multiple reaction sites allows for diverse cyclization strategies, leading to the formation of stable and medicinally relevant five- and six-membered rings.

This compound and its derivatives are effective components in the synthesis of isoxazole (B147169) and dihydroisoxazole (B8533529) rings, which are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. A primary method for this transformation is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkene or alkyne. In this context, this compound can serve as the alkyne equivalent or "dipolarophile".

The reaction of this compound with nitrile oxides, often generated in situ, leads to the formation of the isoxazole core. The chlorine substituent on the acrylonitrile (B1666552) enhances the electrophilicity of the double bond, facilitating the cycloaddition. Dihydroisoxazoles (also known as isoxazolines) are typically synthesized when an alkene is used as the dipolarophile instead of an alkyne. The use of this compound provides a direct route to 3-substituted isoxazoles.

| Reactant 1 | Reactant 2 (Dipole) | Product | Reaction Type |

|---|---|---|---|

| This compound | Nitrile Oxide | 3-Chloro-isoxazole derivative | 1,3-Dipolar Cycloaddition |

| This compound | Hydroxylamine Hydrochloride | 5-Amino-3-chloroisoxazole | Condensation/Cyclization |

This table illustrates generalized synthetic pathways towards isoxazoles using this compound or its conceptual framework.

The construction of nitrogen-rich five-membered heterocycles such as triazoles and pyrazoles can be effectively achieved using this compound as a key reactant.

Pyrazoles: Pyrazoles are readily synthesized through the reaction of a 1,3-dielectrophilic component with hydrazine (B178648). This compound, or its synthetic precursors like 2,3-dichloropropionitrile (B1359809), serves as an efficient three-carbon electrophile for this purpose. A notable process involves the reaction of 2,3-dichloropropionitrile with hydrazine hydrate (B1144303) in an alkaline aqueous medium. nih.gov This reaction proceeds through a sequence of substitution and cyclization to produce 3-aminopyrazole (B16455) in high purity and excellent yield. nih.gov The process is advantageous due to its operational simplicity, often being carried out in a single reaction vessel. nih.gov

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloropropionitrile | Hydrazine Hydrate / K₂CO₃ | Water, 10-20°C then 50-60°C | 3-Aminopyrazole | 75% (crude) | nih.gov |

Triazoles: The synthesis of 1,2,3-triazoles is most famously accomplished via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. researchgate.netnih.gov In this reaction, this compound can function as the alkyne component (dipolarophile). The reaction would involve treating this compound with an azide source, such as sodium azide or an organic azide, often catalyzed by copper(I) to afford a 4-substituted-1,2,3-triazole. researchgate.net While this pathway is mechanistically plausible for α,β-unsaturated nitriles, specific examples detailing the use of this compound itself are not extensively documented in the surveyed literature.

Pyridines: Pyridine (B92270) rings, six-membered aromatic heterocycles, are fundamental scaffolds in pharmaceuticals and materials science. Their synthesis often involves the condensation of components that together provide the six atoms of the ring. Multicomponent reactions using malononitrile, a compound structurally related to this compound, are common for building polysubstituted pyridines. nih.govresearchgate.net For instance, the three-component reaction of an aldehyde, malononitrile, and an amine can yield various pyridine derivatives depending on the reaction conditions. nih.gov

While direct examples using this compound are sparse in the literature, its structure as an α,β-unsaturated nitrile makes it a prime candidate for pyridine synthesis. It can act as a three-carbon synthon in reactions with enamines or active methylene (B1212753) compounds, which would provide the remaining atoms for the pyridine ring through Michael addition followed by cyclization and aromatization.

Phosphole Derivatives: Phospholes are the phosphorus analogues of pyrroles and are of interest in materials science and catalysis. Their synthesis typically involves reacting a 1,3-diene with a phosphorus-containing reagent or the cyclization of organophosphorus precursors. A search of the relevant chemical literature did not yield specific methods for the construction of phosphole derivatives using this compound as a starting material.

Thiophenes: The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. nih.govresearchgate.netorgsyn.org This reaction highlights the utility of nitrile-containing compounds in thiophene (B33073) synthesis. Although the classic Gewald reaction does not start with this compound, related chloro-nitriles like chloroacetonitrile (B46850) are known to be valuable intermediates in the preparation of thiophenes.

The synthesis proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure. researchgate.net Another relevant method is the Fiesselmann thiophene synthesis, where substrates containing a nitrile group can react with thioglycolic acid derivatives to yield 3-aminothiophenes. Given these precedents, this compound is a viable precursor for substituted thiophenes through its reaction with various sulfur-based nucleophiles, where the chloro-substituent can act as a leaving group to facilitate cyclization.